molecular formula C19H16ClFN2O3 B11388318 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B11388318
M. Wt: 374.8 g/mol
InChI Key: DFPHZDWUTITTCE-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps:

  • Formation of the Phenoxyacetamide Core

      Starting Materials: 4-chloro-3,5-dimethylphenol and chloroacetyl chloride.

      Reaction: The phenol reacts with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-chloro-3,5-dimethylphenoxy)acetamide.

      Conditions: This reaction is usually carried out under reflux conditions with an inert atmosphere to prevent side reactions.

  • Formation of the Oxazole Ring

      Starting Materials: 4-fluorobenzaldehyde, hydroxylamine hydrochloride, and acetic anhydride.

      Reaction: The aldehyde reacts with hydroxylamine hydrochloride to form an oxime, which is then cyclized with acetic anhydride to form the 1,2-oxazole ring.

      Conditions: This step typically requires heating and an acidic catalyst to facilitate the cyclization.

  • Coupling Reaction

      Starting Materials: The phenoxyacetamide and the oxazole derivative.

      Reaction: These intermediates are coupled using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

      Conditions: The reaction is carried out at room temperature under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3) under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as ethers, amines, or azides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups that can interact with biological macromolecules.

Medicine

In medicinal chemistry, 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The phenoxy and oxazole moieties allow it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)acetamide: Shares the phenoxyacetamide core but lacks the oxazole ring.

    N-(4-fluorophenyl)-1,2-oxazole-5-carboxamide: Contains the oxazole ring and fluorophenyl group but lacks the phenoxyacetamide core.

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is unique due to the combination of the phenoxyacetamide and oxazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H16ClFN2O3

Molecular Weight

374.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C19H16ClFN2O3/c1-11-7-15(8-12(2)19(11)20)25-10-17(24)22-18-9-16(23-26-18)13-3-5-14(21)6-4-13/h3-9H,10H2,1-2H3,(H,22,24)

InChI Key

DFPHZDWUTITTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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